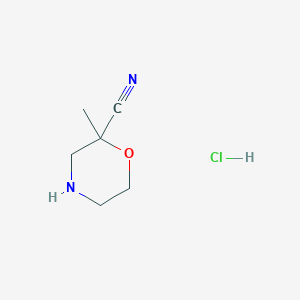![molecular formula C16H8Cl4N2O2 B2555464 (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 670234-99-8](/img/structure/B2555464.png)
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide, also known as DCPIB, is a chemical compound that has been widely used in scientific research. DCPIB belongs to the class of chromene compounds, which have been found to exhibit various biological activities.
Mécanisme D'action
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide blocks VRACs by binding to a specific site on the channel protein. The binding of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide results in the inhibition of ion flux through the channel, which leads to cell volume regulation. The exact mechanism of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide binding to VRACs is not fully understood, but it is believed to involve the interaction of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation and induce cell death. In neurons, (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been found to modulate synaptic transmission and neuronal excitability. In epithelial cells, (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to affect ion transport and cell migration. These effects are believed to be mediated through the inhibition of VRACs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its selectivity for VRACs. (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been found to have minimal effects on other ion channels, which allows for the specific targeting of VRACs. However, one of the limitations of using (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in scientific research. One direction is the development of more potent and selective VRAC inhibitors. Another direction is the investigation of the role of VRACs in various diseases, including cancer, epilepsy, and cystic fibrosis. Additionally, the use of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in combination with other drugs or therapies may provide new avenues for the treatment of these diseases. Finally, the development of new methods for the delivery of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide to specific cell types may allow for more targeted and effective therapies.
Méthodes De Synthèse
The synthesis of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 2,4-dichlorobenzaldehyde and 6,8-dichlorochromen-2-one in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide as a yellow solid. The yield of the synthesis method is around 50%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs). VRACs are ion channels that are involved in cell volume regulation, and their dysfunction has been linked to various diseases, including cancer, epilepsy, and cystic fibrosis. (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been found to inhibit VRACs in various cell types, including cancer cells, neurons, and epithelial cells. Therefore, (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been used as a tool to study the role of VRACs in various physiological and pathological processes.
Propriétés
IUPAC Name |
6,8-dichloro-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2/c17-8-1-2-13(11(19)5-8)22-16-10(15(21)23)4-7-3-9(18)6-12(20)14(7)24-16/h1-6H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNVEODZGGVXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)





![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

